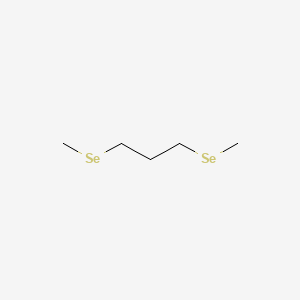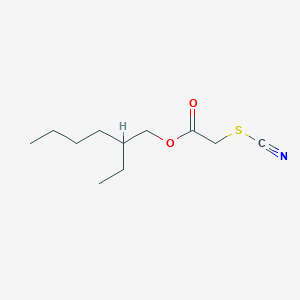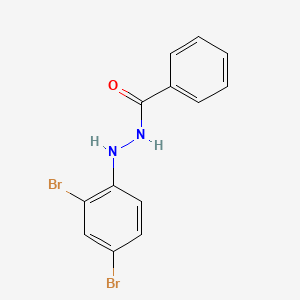
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzoic acid moiety attached to a 2,4-dibromophenyl group via a hydrazide linkage. Its molecular formula is C7H5Br2N2O, and it has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of benzoic acid, 2-(2,4-dibromophenyl)hydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-dibromobenzoyl chloride+hydrazine hydrate→benzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Analyse Des Réactions Chimiques
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Applications De Recherche Scientifique
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(2,4-dibromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide can be compared with other hydrazide derivatives, such as:
Benzoic acid, 2-(2,4-dichlorophenyl)hydrazide: Similar structure but with chlorine atoms instead of bromine.
Benzoic acid, 2-(2,4-difluorophenyl)hydrazide: Contains fluorine atoms instead of bromine.
Benzoic acid, 2-(2,4-diiodophenyl)hydrazide: Contains iodine atoms instead of bromine.
The presence of different halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties .
Propriétés
Numéro CAS |
2516-45-2 |
|---|---|
Formule moléculaire |
C13H10Br2N2O |
Poids moléculaire |
370.04 g/mol |
Nom IUPAC |
N'-(2,4-dibromophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-6-7-12(11(15)8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Clé InChI |
VJLVLFDGRRLRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


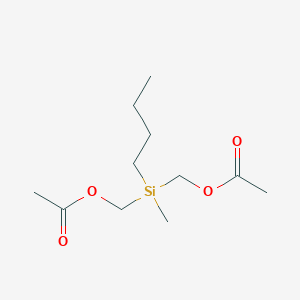
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
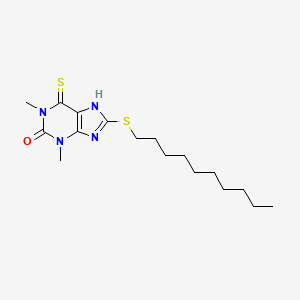
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)

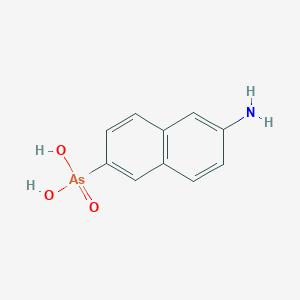
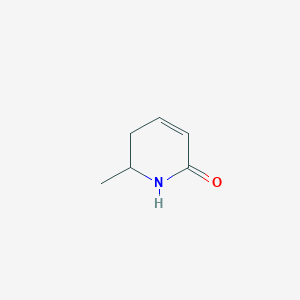

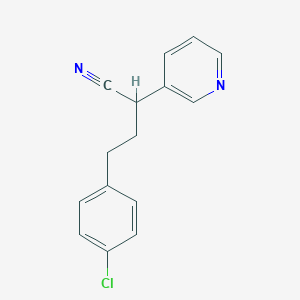

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
